Arteglasin A

描述

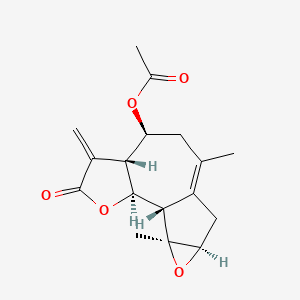

Arteglasin A is a guaianolide-type sesquiterpene lactone isolated from Artemisia argyi, a plant traditionally used in East Asian medicine. Structurally, it features a guaiane skeleton with an epoxy group at the C-4/C-5 position, contributing to its bioactivity . This compound has garnered attention for its dual role in immunosuppression and allergenic properties. Studies demonstrate its inhibition of NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor-kappa B) signaling pathways, which are critical in inflammatory and immune responses .

属性

CAS 编号 |

33204-39-6 |

|---|---|

分子式 |

C17H20O5 |

分子量 |

304.34 g/mol |

IUPAC 名称 |

[(1S,2S,6R,7S,12R,14S)-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-7-yl] acetate |

InChI |

InChI=1S/C17H20O5/c1-7-5-11(20-9(3)18)13-8(2)16(19)21-15(13)14-10(7)6-12-17(14,4)22-12/h11-15H,2,5-6H2,1,3-4H3/t11-,12+,13+,14-,15-,17+/m0/s1 |

InChI 键 |

IJNUSISHBLGZMG-JMZZHWKLSA-N |

SMILES |

CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |

手性 SMILES |

CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H](C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |

规范 SMILES |

CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |

产品来源 |

United States |

相似化合物的比较

Arteglasin B

- Structural Class: Guaianolide (dimerosesquiterpene).

- Key Differences : Arteglasin B differs from this compound at C-9, C-10, and C-15 positions. Its absolute configuration (1S,3R,4S,5R,6S,7R,8S) was confirmed via ECD spectroscopy, while this compound’s stereochemistry remains partially unresolved .

- Bioactivity: Both compounds inhibit oncogenic PI3K/AKT signaling, but this compound exhibits stronger immunosuppressive effects via NFAT/NF-κB inhibition .

Helenalin

- Structural Class: Guaianolide (monomeric).

- Key Differences : Helenalin lacks the epoxy group but contains α-methylene-γ-lactone, a reactive moiety common in sesquiterpene lactones.

- Bioactivity : Like this compound, helenalin inhibits NFAT nuclear translocation and NF-κB DNA binding. However, helenalin’s cytotoxicity is higher due to its alkylating properties .

Argyinolide R

- Structural Class: Guaianolide.

- Key Differences : A stereoisomer of Arteglasin B, with opposing ECD spectral characteristics .

- Bioactivity: Limited data exist, but preliminary studies suggest weaker immunosuppressive activity compared to this compound .

Functional Analogues

Parthenolide

- Structural Class: Germacranolide.

- Key Differences: Parthenolide has a germacrane skeleton and targets IKKβ (IkB kinase) via cysteine residue alkylation, unlike this compound’s guaianolide-based mechanism .

- Bioactivity: Both compounds inhibit NF-κB and show cross-reactivity in allergenic studies. However, parthenolide exhibits broader anti-inflammatory effects, while this compound’s activity is more specific to T-cell suppression .

Alantolactone

- Structural Class: Eudesmanolide.

- Key Differences : Alantolactone lacks the epoxy group but shares the α-methylene-γ-lactone motif.

- Bioactivity : It shows weaker cross-reactivity with this compound in allergenic tests (only 20% of patients react to both) .

Quantitative Comparison of Bioactivities

| Compound | Structural Class | Key Functional Groups | NFAT Inhibition | NF-κB Inhibition | Allergenic Cross-Reactivity |

|---|---|---|---|---|---|

| This compound | Guaianolide | Epoxy, α-methylene-γ-lactone | +++ | +++ | +++ (with parthenolide) |

| Parthenolide | Germacranolide | α-methylene-γ-lactone | ++ | ++++ | +++ |

| Helenalin | Guaianolide | α-methylene-γ-lactone | ++++ | ++++ | + |

| Alantolactone | Eudesmanolide | α-methylene-γ-lactone | + | ++ | + |

Key: + (weak), ++ (moderate), +++ (strong), ++++ (very strong) .

Mechanistic Insights

- Structural Determinants of Activity: The epoxy group in this compound enhances its specificity for T-cell pathways, while α-methylene-γ-lactone-containing compounds (e.g., parthenolide) exhibit broader reactivity due to nonspecific alkylation .

- Allergenic Cross-Reactivity: this compound and parthenolide share allergenic epitopes despite differing skeletons, suggesting functional groups (e.g., epoxy or α-methylene-γ-lactone) drive immune recognition .

常见问题

Q. What are the validated protocols for synthesizing Arteglasin A with high purity, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves [describe general steps, e.g., enzymatic extraction or multi-step organic synthesis]. Key validation steps include:

- Purification : Use HPLC or column chromatography with purity thresholds ≥95% (validate via UV/ELSD detectors) .

- Characterization : NMR (¹H/¹³C), HRMS, and IR spectroscopy to confirm structural integrity .

- Batch Consistency : Replicate synthesis across three independent trials, documenting deviations in temperature, solvent ratios, or catalyst activity .

- Reference Standards : Compare with published spectral data or commercially available reference materials (if applicable) .

Q. Which in vitro assays are most reliable for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., anticancer, antimicrobial):

- Cell Viability : MTT or resazurin assays in relevant cell lines (e.g., MCF-7 for breast cancer) at concentrations 1–100 µM .

- Dose-Response Curvature : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values; include positive controls (e.g., doxorubicin) .

- Specificity : Test against non-target cell lines (e.g., HEK293) to rule out nonspecific cytotoxicity .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from experimental variables. Mitigate via:

-

Meta-Analysis : Compile data into a comparative table (Table 1) to identify outliers .

-

Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., same cell passage number, serum-free media) .

-

Statistical Harmonization : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Table 1 : Summary of Reported Bioactivity Data for this compound

Study Cell Line Concentration (µM) Outcome (IC₅₀) Potential Confounders Reference A MCF-7 10–50 12.3 ± 1.2 Serum concentration B HeLa 5–30 8.9 ± 0.9 Hypoxic conditions

Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?

- Methodological Answer : Stability challenges include pH sensitivity and enzymatic degradation. Solutions:

- Formulation : Use liposomal encapsulation or PEGylation to enhance half-life .

- Pharmacokinetic Profiling : Conduct LC-MS/MS assays to monitor degradation metabolites in plasma .

- Temperature Control : Store samples at –80°C with desiccants to prevent hydrolysis .

Experimental Design & Data Integrity

Q. How can researchers validate this compound’s mechanism of action when preliminary data conflict with existing literature?

- Methodological Answer :

Q. What are the best practices for documenting this compound’s experimental workflows to ensure reproducibility?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata : Log equipment models (e.g., Agilent 1260 HPLC), software versions, and raw data repositories .

- Protocol Sharing : Upload step-by-step videos or Supplementary Information (SI) files with exact reagent lot numbers .

- Ethical Compliance : Disclose conflicts of interest and data availability statements per journal guidelines .

Contradiction Analysis & Peer Review Preparedness

Q. How should researchers preemptively address peer reviewer concerns about this compound’s selectivity in target binding assays?

- Methodological Answer :

- Counter-Screening : Test against related protein isoforms (e.g., kinase family members) .

- Crystallography : Resolve co-crystal structures to confirm binding pockets (deposit in PDB) .

- Dose Titration : Establish selectivity indices (SI = IC₅₀ non-target / IC₅₀ target) ≥10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。